molecular formula C12H18N2O2 B13983174 (s)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid

(s)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid

Cat. No.: B13983174
M. Wt: 222.28 g/mol
InChI Key: UBHBWFINVWXKBO-JTQLQIEISA-N
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Description

(s)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid is a non-natural amino acid derivative of high interest in medicinal chemistry and drug discovery. The compound features a dimethylamino-phenyl group, a pharmacophore found in various FDA-approved drugs targeting neurological disorders, which may contribute to enhanced bioavailability and interaction with biological targets . Its chiral (S)-enantiomer purity is critical for studies in stereoselective synthesis and the development of novel peptide-based therapeutics. The structure, containing both a primary amine and a carboxylic acid, makes it a versatile building block for solid-phase peptide synthesis (SPPS) and the creation of combinatorial libraries. Researchers utilize this compound in the exploration of new pharmaceutical agents, particularly in the areas of central nervous system (CNS) diseases and as a key intermediate in synthesizing more complex bioactive molecules. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-[4-(dimethylamino)phenyl]propanoic acid

InChI

InChI=1S/C12H18N2O2/c1-14(2)11-5-3-9(4-6-11)7-10(8-13)12(15)16/h3-6,10H,7-8,13H2,1-2H3,(H,15,16)/t10-/m0/s1

InChI Key

UBHBWFINVWXKBO-JTQLQIEISA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C[C@@H](CN)C(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(CN)C(=O)O

Origin of Product

United States

Preparation Methods

Enantiomeric Synthesis via Reduction and Functional Group Transformations

A patented method (US5969179A) describes the preparation of enantiomeric forms of 2-amino-3-(4-alkylaminophenyl)propanoic acids, a class to which (S)-3-amino-2-(4-(dimethylamino)benzyl)propanoic acid belongs. The process involves:

  • Starting from (2S)-2-acetamido-3-(4-nitrophenyl)propanoic acid as a precursor.
  • Reduction of the nitro group to an amino group.
  • Subsequent N-methylation or N,N-dimethylation to install the dimethylamino substituent on the benzyl ring.
  • Formation of salts (e.g., hydrochlorides, hydrobromides) for purification and stabilization.
  • Purification steps include filtration, washing, drying under reduced pressure, and recrystallization.

The reaction conditions are carefully controlled, for example:

  • Use of solvents like tetrahydrofuran (THF), dichloromethane, and 2-propanol.
  • Temperature control between 5°C and 50°C during various steps.
  • Use of bases such as triethylamine for acetylation steps.
  • Workup includes phase separation, drying over anhydrous sodium sulfate, and concentration under reduced pressure.

This method yields the (S)-enantiomer with high stereochemical purity suitable for further chemical synthesis applications.

Oxidative Coupling and Thiosulfonic Acid Formation

Another synthetic approach involves the oxidative coupling of substituted diamino benzenes to form activated intermediates, which can be further transformed into amino acid derivatives:

  • Starting from N,N-dimethyl-1,4-diaminobenzene, oxidation with persulfate in the presence of thiosulfate forms thiosulfonic acid S-(disubstituted-diamino-phenyl) esters.
  • This step is crucial for activating the aromatic ring for subsequent functionalization.
  • The reaction parameters include molar ratios of reagents (thiosulfate to diamine about 0.8 to 1.3), use of sodium persulfate as oxidant, and aqueous reaction media.
  • The process may involve chloride salt formation after ring closure steps to stabilize intermediates.

This methodology is part of a multi-step synthesis that can be tailored to produce the target amino acid derivative with the desired substitution pattern on the aromatic ring.

Solid-Phase Peptide Synthesis (SPPS) Application

While SPPS is primarily used for peptide assembly, the incorporation of non-canonical amino acids like (S)-3-amino-2-(4-(dimethylamino)benzyl)propanoic acid requires:

  • Protection of the α-amino group (commonly with Fmoc - 9-fluorenylmethoxycarbonyl).
  • Protection of side-chain functionalities to prevent side reactions during chain elongation.
  • Activation of the carboxyl group for efficient coupling to the growing peptide chain.

Automated SPPS protocols can be adapted to include this amino acid as a building block, enabling the synthesis of modified peptides with therapeutic potential. The process involves:

  • Loading the first amino acid onto a resin via its carboxyl terminus.
  • Sequential cycles of deprotection and coupling with activated amino acid derivatives.
  • Final cleavage from the resin and removal of protecting groups under acidic conditions with scavengers to avoid byproduct formation.

This approach allows precise incorporation of the compound into peptides, facilitating studies on biological activity and drug development.

Comparative Table of Preparation Methods

Method Type Key Steps Advantages Limitations Reference
Chemical Synthesis via Reduction Nitro reduction → N-methylation → Salt formation High stereoselectivity; well-established steps Multiple purification steps; requires careful temperature control
Oxidative Coupling & TSAF Oxidation with persulfate and thiosulfate → Ring closure → Salt formation Enables functionalization of aromatic ring Multi-step; requires precise reagent ratios
Solid-Phase Peptide Synthesis Fmoc protection → Coupling on resin → Deprotection → Cleavage Facilitates incorporation into peptides Requires protected amino acid derivatives

Research Findings and Practical Notes

  • The enantiomeric purity of (S)-3-amino-2-(4-(dimethylamino)benzyl)propanoic acid is critical for its biological activity and synthetic utility; methods involving chiral precursors or enzymatic resolution are preferred.
  • Salt formation (e.g., hydrochloride salts) improves compound stability and handling during synthesis and storage.
  • Oxidative coupling methods provide versatile routes for aromatic substitution but require careful control of oxidation states to avoid side reactions.
  • Automated SPPS technology has advanced to allow incorporation of non-standard amino acids, expanding the scope of peptide therapeutics.
  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly influence yield and purity.

Chemical Reactions Analysis

Types of Reactions

(s)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of products.

Scientific Research Applications

(s)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (s)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the propanoic acid moiety can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

(S)-2-Amino-3-(4-bromophenyl)propanoic Acid
  • Molecular Formula: C₉H₁₀BrNO₂
  • Molecular Weight : 244.09 g/mol
  • Key Differences: The bromophenyl group replaces the dimethylaminobenzyl moiety, introducing a bulky, electronegative bromine atom. Increased molecular weight (244.09 vs. Storage at 2–8°C indicates instability under ambient conditions compared to the dimethylamino analog .
3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic Acid
  • Molecular Formula: C₁₁H₁₂F₃NO₂
  • Molecular Weight : 271.22 g/mol
  • Higher molecular weight (271.22 vs. 233.28) may reduce aqueous solubility .

Backbone Modifications: Amino Acid Derivatives

(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic Acid
  • The dimethyl-dihydroisoquinoline substituent may enhance binding to aromatic receptors or enzymes .
2-[[3-Benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic Acid
  • Key Differences: Contains a benzylsulfanyl group and hydroxyphenyl moiety, enabling disulfide bond formation and antioxidant activity. The hydroxyphenyl group increases polarity, contrasting with the hydrophobic dimethylamino group in the target compound .

Functional Analogues: Cinnamic Acid Derivatives

2-(4-Isopropylbenzylidene)propanoic Acid
  • Key Differences: A cinnamic acid derivative with an isopropyl group, known for antibacterial and antifungal properties. The α,β-unsaturated carbonyl system enables conjugation and metal coordination (e.g., organotin complexes), a feature absent in the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
(S)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid C₁₂H₁₇N₂O₂ 233.28 4-(Dimethylamino)benzyl Basic, discontinued
(S)-2-Amino-3-(4-bromophenyl)propanoic acid C₉H₁₀BrNO₂ 244.09 4-Bromophenyl Bromine-enhanced lipophilicity
3-Amino-2-(4-(trifluoromethyl)benzyl)propanoic acid C₁₁H₁₂F₃NO₂ 271.22 4-Trifluoromethylbenzyl High electronegativity
2-(4-Isopropylbenzylidene)propanoic acid C₁₃H₁₆O₂ 204.27 4-Isopropylbenzylidene Antibacterial, metal-coordination

Research Implications

  • Bioactivity: The dimethylamino group in the target compound may enhance interactions with cationic binding pockets in enzymes or receptors, whereas bromine or trifluoromethyl substituents could improve membrane permeability.
  • Applications : Cinnamic acid derivatives (e.g., isopropylbenzylidene) show promise in antimicrobial and coordination chemistry, whereas sulfur-containing analogs (e.g., benzylsulfanyl) may serve as redox-active agents .

Biological Activity

(S)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid, a beta-amino acid, has garnered attention due to its unique structural characteristics and potential biological activities. This compound features a propanoic acid backbone with an amino group and a dimethylamino-substituted benzyl group, contributing to its diverse pharmacological properties.

  • Molecular Formula : C12H18N2O2
  • Molecular Weight : 218.29 g/mol
  • Classification : Beta-amino acid

The compound's structure allows for various interactions with biological targets, making it a candidate for medicinal chemistry applications. Its unique combination of functional groups enhances its biological activity compared to simpler derivatives.

Research indicates that (S)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid interacts with various biological targets through binding to active sites of enzymes or receptors. This interaction modulates biochemical pathways influencing cellular functions, which is crucial for its therapeutic potential.

Biological Activities

  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, suggesting potential applications in drug development targeting metabolic pathways.
  • Anti-inflammatory Properties : Preliminary research highlights its potential to reduce inflammation, which could benefit conditions characterized by chronic inflammation.
  • Anticancer Effects : The compound has been investigated for its ability to induce apoptosis in cancer cells, particularly in vitro studies involving non-small cell lung cancer (NSCLC) cell lines such as A549.
  • Neurotransmitter Modulation : Given the presence of the dimethylamino group, there is potential for influencing neurotransmitter systems in the central nervous system.

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons and notable features of compounds related to (S)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid:

Compound NameMolecular FormulaNotable Features
(S)-3-Amino-2-methylpropanoic acidC4H9NO2Simpler structure, lacks aromatic substitution
(S)-3-Amino-2-(4-diethoxyphosphoryl)benzylpropanoic acidC12H18N2O4PContains a phosphoryl group, enhancing bioactivity
(S)-3-Amino-2-(phenyl)propanoic acidC9H11NO2Related to phenylalanine, less complex than dimethylamino variant

Study 1: Anticancer Activity

A study published in Molecules evaluated various derivatives of amino acids for anticancer properties. Among them, (S)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid demonstrated significant cytotoxicity against A549 cells, reducing cell viability by over 50% compared to control treatments. This suggests its potential as a lead compound for further development in cancer therapeutics .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. Results indicated that it could significantly reduce pro-inflammatory cytokines in vitro, highlighting its therapeutic potential in treating inflammatory diseases .

Study 3: Neurotransmitter Interaction

Research into the neurotransmitter modulation capabilities of (S)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid suggests that it may enhance synaptic transmission through interactions with neurotransmitter receptors, indicating potential applications in neuropharmacology .

Q & A

Q. What are the optimal synthetic routes for (S)-3-Amino-2-(4-(dimethylamino)benzyl)propanoic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including reductive amination and acid hydrolysis. A validated approach (adapted from thiazole-containing analogs) uses:

  • Step 1: Condensation of 4-(dimethylamino)benzaldehyde with a glycine derivative in ethanol under reflux (80–88% yield) .
  • Step 2: Reduction with NaBH₃CN in methanol (0°C to room temperature, 85–90% yield).
  • Step 3: Acid hydrolysis (conc. HCl, reflux) to deprotect the amino acid (70–75% yield).
    Optimization Tips: Adjust solvent polarity (e.g., DMF for sterically hindered intermediates) and monitor pH during reduction to minimize side products.

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

  • HPLC-MS: Quantifies purity and detects impurities using reversed-phase C18 columns (methanol/water + 0.1% formic acid) .
  • NMR: ¹H/¹³C NMR confirms stereochemistry (e.g., δ 2.8–3.2 ppm for CH₂ groups adjacent to the dimethylamino moiety) .
  • X-ray Crystallography: Resolves absolute configuration, particularly for chiral centers .

Q. How is the compound’s antimycobacterial activity evaluated in preliminary assays?

  • MIC Assays: Test against Mycobacterium tuberculosis H37Rv using microdilution in Middlebrook 7H9 broth. Include positive controls (e.g., isoniazid) and measure inhibition at 1–256 µg/mL .
  • Cytotoxicity: Screen in Vero cells (CC₅₀ > 100 µg/mL indicates selectivity) .

Advanced Research Questions

Q. What structural modifications enhance bioactivity while maintaining low cytotoxicity?

SAR Insights (from analogs):

Substituent (R)MIC (µg/mL)Cytotoxicity (CC₅₀, µg/mL)
-H16>100
-Br8>100
-CH₃32>100
Halogenation (Br/Cl) at the benzyl ring improves potency, while methyl groups reduce solubility . Advanced Strategy: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance target binding .

Q. How can molecular docking elucidate interactions with mycobacterial enzymes?

  • Target Selection: Enoyl-ACP reductase (InhA) or DprE1, validated TB drug targets.
  • Protocol:
    • Prepare ligand structures (Open Babel) with protonation states adjusted to pH 7.2.
    • Dock using AutoDock Vina; validate with co-crystallized inhibitors (e.g., triclosan for InhA).
    • Analyze binding poses: Hydrogen bonds with Tyr158/InhA or π-π stacking with flavin in DprE1 .

Q. How to resolve discrepancies in biological activity across assay platforms?

Case Example: A 4-fold MIC variation between broth microdilution and agar dilution may arise from:

  • Solubility Limits: Use DMSO stock solutions ≤1% to avoid precipitation.
  • Metabolite Interference: LC-MS/MS quantifies intracellular compound levels .
  • Strain Variability: Test clinical isolates alongside lab strains .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Prodrug Approach: Synthesize ethyl ester or PEGylated derivatives to enhance logP.
  • Co-Crystallization: Use L-arginine or cyclodextrins as co-formers (increase solubility by 10–50x) .

Q. How to validate target engagement in mycobacterial cells?

  • Pull-Down Assays: Link the compound to biotin via a spacer; incubate with M. tuberculosis lysates. Streptavidin beads capture target proteins, identified by LC-MS/MS .
  • Thermal Shift Assay: Monitor protein melting temperature shifts (+/- compound) via SYPRO Orange dye .

Q. What analytical methods quantify degradation products under physiological conditions?

  • Forced Degradation: Expose to pH 1–13 (37°C, 24h), oxidants (H₂O₂), and light (ICH Q1B guidelines).
  • Stability-Indicating HPLC: Use a gradient method (5–95% acetonitrile in 20 min) to resolve degradation peaks .

Q. How does the compound interact with human serum albumin (HSA) in pharmacokinetic studies?

  • Fluorescence Quenching: Titrate HSA with the compound; calculate binding constants (Kₐ ~10⁴ M⁻¹) via Stern-Volmer plots.
  • Molecular Dynamics Simulations: Predict binding sites (e.g., Sudlow Site I) and residence times (ns–µs scale) .

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